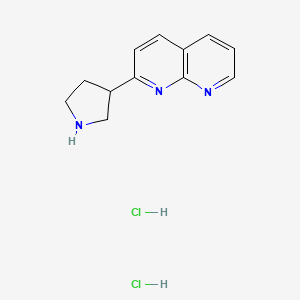

2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]naphthyridines, closely related to 2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride, can be achieved through Lewis acid-mediated cycloisomerization of 3-alkynyl-2-([1H]-pyrrol-1-yl)pyridines and 3-alkynyl-4-([1H]-pyrrol-1-yl)pyridines, yielding various derivatives with up to 78% efficiency (Flader et al., 2017). Another approach involves a three-component process leading to highly fluorescent pyrrolo[2,3-b]pyridines and [1,8]naphthyridines through a coupling-isomerization-enamine-addition-cyclocondensation sequence (Schramm et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride and related compounds has been elucidated through various spectroscopic and computational methods. For instance, DFT calculations have been used to study the tautomerization and NLO properties of related naphthyridine derivatives, providing insights into their electronic properties and energetics (Wazzan & Safi, 2017).

Chemical Reactions and Properties

The chemical reactivity of 2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride derivatives involves various reactions, including cycloisomerization, coupling-isomerization sequences, and heterocyclization reactions leading to the formation of complex heterocyclic structures with potential biological activity (El-Adasy et al., 2013).

Physical Properties Analysis

The physical properties of 2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride, such as solubility, melting point, and crystal structure, can significantly influence its application in various fields. For example, the crystal structure of closely related naphthyridine derivatives has been characterized to understand their molecular packing and interactions, which are crucial for designing materials with specific properties (Gou et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the development of pharmaceuticals and materials. Research into the synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety provides valuable insights into the potential therapeutic applications of these compounds (Tang et al., 2018).

作用機序

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It is known that bioactive molecules characterized by the pyrrolidine ring can influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

2-pyrrolidin-3-yl-1,8-naphthyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3.2ClH/c1-2-9-3-4-11(10-5-7-13-8-10)15-12(9)14-6-1;;/h1-4,6,10,13H,5,7-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSTYSMGWQUTCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC3=C(C=CC=N3)C=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2494546.png)

![diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2494553.png)

![(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride](/img/structure/B2494557.png)

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)

![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)

![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2494563.png)

![Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2494565.png)

![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)